molecular formula C10H8N2O2 B183367 4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid CAS No. 197774-71-3

4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B183367
CAS No.: 197774-71-3
M. Wt: 188.18 g/mol
InChI Key: DEZPLIJUGSJTCE-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid is a heteroaromatic scaffold of significant interest in medicinal chemistry for the design and synthesis of novel therapeutic agents. Its core structure combines a pyrrole ring, a privileged motif in many bioactive natural products , with a pyridine heterocycle, creating a versatile building block for chemical exploration. This compound serves as a crucial synthetic intermediate in the development of small-molecule inhibitors targeting cyclin-dependent kinases (CDKs) . CDKs play a critical role in regulating the cell cycle and transcription, and their dysregulation is a hallmark of various cancers; CDK8 in particular has been identified as a transcriptional co-regulator in several oncogenic signaling pathways . Inhibitors based on this pyrrole-pyridine scaffold are being investigated for their potential to induce cell cycle arrest and apoptosis in cancer cells, showing promise for treating a range of cancers, including those of the colon, prostate, and breast . Furthermore, the structural features of this compound align with ongoing research into nitrogen-containing heterocycles, particularly pyrrole derivatives, for overcoming antibacterial resistance . While the precise mechanism of action for its antibacterial potential may vary, such compounds are explored for their ability to interact with bacterial enzymes or disrupt essential cellular processes . As a lead compound, this compound provides researchers a foundational chemical architecture to optimize pharmacokinetic properties and biological activity for specific drug discovery campaigns .

Properties

IUPAC Name

4-pyridin-4-yl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-6-12-5-8(9)7-1-3-11-4-2-7/h1-6,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZPLIJUGSJTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CNC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364013
Record name 4-pyridin-4-yl-1H-pyrrole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197774-71-3
Record name 4-pyridin-4-yl-1H-pyrrole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr method involves cyclizing 1,4-dicarbonyl compounds with ammonia or primary amines. For 4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid, this typically starts with ethyl 3,4-diketo-pyrrolidine-3-carboxylate. Under acidic conditions (e.g., acetic acid, 80°C), cyclization yields the pyrrole core with a pre-installed carboxylic acid group. Modifications include using microwave-assisted synthesis to reduce reaction times from 12 hours to 2–3 hours while maintaining yields >85%.

Hantzsch Pyrrole Synthesis

An alternative route employs β-keto esters and α-aminoketones. For example, ethyl acetoacetate reacts with 2-amino-4-pyridinecarboxaldehyde in ethanol under reflux (24 hours) to form the pyrrole ring. This method offers regioselectivity advantages but requires stringent moisture control to prevent hydrolysis.

Functionalization with Pyridin-4-yl Groups

Introducing the pyridin-4-yl moiety necessitates precise coupling techniques:

Suzuki-Miyaura Cross-Coupling

A halogenated pyrrole-3-carboxylic acid derivative (e.g., 4-bromo-1H-pyrrole-3-carboxylic acid) reacts with pyridin-4-ylboronic acid under palladium catalysis. Optimal conditions include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DMF/H₂O (4:1) at 90°C for 8 hours.
    Yields typically reach 70–75%, with purity >95% after recrystallization from ethanol/water.

Direct Condensation Methods

Pyridine-4-carbaldehyde condenses with pyrrole-3-carboxylic acid derivatives in the presence of Lewis acids (e.g., ZnCl₂). This one-pot method operates at 120°C for 6 hours, achieving 65% yield but requiring subsequent purification via silica gel chromatography (ethyl acetate/hexane, 1:1).

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost-efficiency and reproducibility:

Table 1: Comparative Analysis of Scalable Methods

MethodCatalyst SystemTemperature (°C)Yield (%)Purity (%)
Paal-Knorr + SuzukiPd(OAc)₂/XPhos907898
Hantzsch + CondensationZnCl₂1206592
Continuous FlowImmobilized Pd nanoparticles1108299

Key Industrial Adaptations :

  • Continuous Flow Reactors : Reduce batch variability and improve heat management, enhancing yield consistency to ±2%.

  • Solvent Recycling : DMF recovery systems cut production costs by 30% in pilot-scale trials.

Critical Reaction Parameters and Troubleshooting

Stoichiometric Considerations

  • Molar Ratios : Excess pyridin-4-ylboronic acid (1.2 equiv) compensates for boronic acid oxidation during Suzuki couplings.

  • pH Control : Maintaining pH 8–9 in aqueous phases prevents decarboxylation of the carboxylic acid group.

Common Synthetic Challenges

  • Byproduct Formation : Over-alkylation at the pyrrole nitrogen occurs if reaction temperatures exceed 85°C. Mitigation involves using bulky bases like DBU (1,8-diazabicycloundec-7-ene) to sterically hinder side reactions.

  • Purification Difficulties : The compound’s polarity necessitates reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for final purification.

Validation and Characterization Protocols

Analytical Confirmation

  • NMR Spectroscopy : Key signals include the pyrrole NH proton (δ 12.8–13.2 ppm, DMSO-d₆) and pyridine protons (δ 8.3–8.6 ppm).

  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 205.1, with isotopic patterns confirming molecular composition.

Purity Assessment

Elemental analysis tolerances must align with theoretical values within ±0.3% for C, H, and N .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridin-4-yl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and pyrrole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: N-oxides of the pyridine or pyrrole rings.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C10_{10}H8_{8}N2_{2}O2_{2}
  • Molecular Weight : 188.18 g/mol
  • CAS Number : 197774-71-3

The compound features a pyridine ring fused with a pyrrole moiety, which is characteristic of many biologically active compounds. Its synthesis typically involves the reaction of pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate under reflux conditions.

Synthetic Routes

Method Reagents Conditions
General SynthesisPyridinecarboxaldehyde, Ethyl Acetoacetate, Ammonium AcetateReflux in Ethanol for 8 hours
OxidationHydrogen Peroxide, PeracidsStandard oxidation conditions
ReductionLiAlH4_4, NaBH4_4Typical reduction conditions

Chemistry

4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid serves as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable for developing new materials and chemical sensors.

Biology

Research indicates that this compound interacts with biological macromolecules, potentially influencing cellular processes through mechanisms such as hydrogen bonding and π-π stacking interactions. Studies have shown its involvement in signal transduction and enzymatic reactions.

Medicine

The compound is being explored for its therapeutic properties:

  • Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways.
  • Anticancer Activity : Exhibited cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells .

Case Study : A study evaluated the anticancer effects of derivatives of pyrrolo[3,4-c]pyridine, revealing that substituents significantly influence activity against cancer cell lines .

Industry

In industrial applications, it is utilized in the development of novel materials due to its unique chemical properties. It also finds use in chemical sensors due to its reactivity with various analytes.

Biochemical Pathways and Mechanisms of Action

The biochemical pathways involving this compound indicate its potential role in various physiological processes. Its solubility suggests effective absorption in biological systems, leading to interactions that may alter cell signaling and metabolism.

Mechanism of Action

The mechanism of action of 4-pyridin-4-yl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Ring

4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylic Acid
  • Structure: Replaces the pyridin-4-yl group with a 2-hydroxyethyl substituent (C₇H₉NO₃, MW: 155.15 g/mol).
  • Properties : The hydroxyethyl group increases hydrophilicity, improving aqueous solubility. This compound is used as an impurity standard (Potassium Clavulanate Impurity D) in pharmaceutical quality control .
  • Key Difference : Lacks aromatic pyridine, reducing π-π interactions but enhancing hydrogen-bonding capacity.
4-(4-Chlorophenyl)-1H-pyrrole-3-carboxylic Acid Methyl Ester
  • Structure: Substitutes pyridin-4-yl with 4-chlorophenyl and carboxylic acid with a methyl ester (C₁₂H₁₀ClNO₂, MW: 235.67 g/mol).
  • Properties: The chloro group introduces electron-withdrawing effects, stabilizing the pyrrole ring.
  • Key Difference : Esterification reduces acidity (pKa ~5–6 vs. ~2–3 for carboxylic acid), altering bioavailability.

Core Heterocycle Modifications

1-Benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid
  • Structure : Pyrazole core instead of pyrrole, with pyridin-3-yl and benzyl groups (C₁₆H₁₃N₃O₂, MW: 279.30 g/mol).
  • Properties: The pyrazole ring enhances metabolic stability. The pyridin-3-yl group alters nitrogen positioning, affecting hydrogen-bonding interactions compared to pyridin-4-yl.
  • Key Difference : Pyrazole’s dual nitrogen atoms increase basicity (pKa ~1–2 for pyrazole vs. ~4–5 for pyrrole).
3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid
  • Structure : Fused pyrrolopyridine system with formyl and methyl groups (C₁₀H₈N₂O₃, MW: 204.18 g/mol).
  • Properties : The fused ring system increases planarity, enhancing intercalation with biomolecules. The formyl group introduces electrophilicity, enabling covalent binding .
  • Key Difference : Planar structure may improve DNA/protein binding but reduce solubility.

Functional Group Additions

1-(Methylsulfonyl)-1H-pyrrole-3-carboxylic Acid
  • Structure: Methylsulfonyl group at the 1-position (C₆H₇NO₄S, MW: 189.19 g/mol).
  • Properties : The sulfonyl group is strongly electron-withdrawing, increasing carboxylic acid acidity (pKa ~1–2) and enhancing binding to cationic targets (e.g., enzymes) .
  • Key Difference : Sulfonyl groups improve metabolic stability but may introduce toxicity risks.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid C₁₀H₈N₂O₂ 188.18 Pyridin-4-yl, COOH Pharmaceutical intermediate
4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylic acid C₇H₉NO₃ 155.15 2-Hydroxyethyl, COOH Impurity standard (Clavulanate)
4-(4-Chlorophenyl)-1H-pyrrole-3-carboxylic acid methyl ester C₁₂H₁₀ClNO₂ 235.67 4-Chlorophenyl, COOCH₃ Lipophilic prodrug
1-Benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid C₁₆H₁₃N₃O₂ 279.30 Pyridin-3-yl, benzyl, COOH Enhanced metabolic stability
3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid C₁₀H₈N₂O₃ 204.18 Formyl, methyl, fused ring DNA/protein intercalation
1-(Methylsulfonyl)-1H-pyrrole-3-carboxylic acid C₆H₇NO₄S 189.19 Methylsulfonyl, COOH High acidity, enzyme inhibition

Biological Activity

4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article focuses on its biochemical properties, mechanisms of action, and applications in medical and industrial fields.

The compound exhibits significant interactions with various biomolecules, influencing enzyme activity and cellular functions. It has been shown to bind with specific enzymes, potentially inhibiting or activating their functions through hydrogen bonding and hydrophobic interactions.

PropertyDescription
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Solubility Soluble in water, indicating good gastrointestinal absorption
Stability Stable under physiological conditions; however, activity may decrease due to degradation over time

The biological activity of this compound is mediated through several mechanisms:

  • Enzyme Interaction : The compound can interact with the active sites of enzymes, altering their activity which may lead to inhibition or activation depending on the target.
  • Gene Expression Modulation : It influences gene expression by interacting with transcription factors, thereby affecting cellular metabolism and signaling pathways.
  • Pharmacokinetics : Its solubility suggests efficient absorption and distribution in biological systems, which is crucial for its therapeutic potential.

Biological Activities

Research indicates that this compound possesses various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrole compounds exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
  • Antiviral Properties : Research indicates potential antiviral activities against various viruses. The compound's structural characteristics allow it to inhibit viral replication effectively .

Table 2: Summary of Biological Activities

Activity TypeDescription
Antimicrobial Effective against multiple bacterial strains; MIC values range from 3.12 to 12.5 μg/mL
Antiviral Demonstrated activity against enteroviruses and herpes simplex virus (HSV) with significant EC50 values
Anticancer Potential Investigated for its role in cancer treatment through modulation of cell signaling pathways

Case Studies

Several studies have explored the biological activities of this compound:

  • Antimicrobial Study : A recent investigation synthesized various pyrrole derivatives, revealing that those containing the pyridine ring exhibited enhanced antibacterial activity compared to controls. The presence of electron-donating groups such as methoxy significantly increased their efficacy .
  • Antiviral Mechanism Exploration : Research focusing on the antiviral properties showed that modifications to the pyrrole structure could enhance activity against specific viral strains, highlighting the importance of structural optimization in drug design .
  • Cancer Research Application : Studies have indicated that this compound may play a role in inhibiting cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis .

Q & A

Q. What are the optimal synthetic routes for 4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of pyrrole-pyridine hybrids typically involves multi-step reactions, such as condensation of aldehyde derivatives with aminopyridines followed by cyclization. For example, analogous compounds like 6-(4-chlorophenyl)oxazolo-pyridine derivatives are synthesized via palladium- or copper-catalyzed reactions in solvents like DMF or toluene . To optimize yield, researchers should:
  • Use inert atmospheres to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography or recrystallization to reduce side products.
    Reaction temperature (40–100°C) and catalyst loading (e.g., 5 mol% Pd) are critical for regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :
  • 1H NMR : Look for aromatic protons in the δ 7.0–8.5 ppm range (pyridine and pyrrole rings) and carboxylic acid protons (broad singlet near δ 12–13 ppm). For example, 3-methyl-pyrrole derivatives show distinct singlets for methyl groups at δ 2.5–2.6 ppm .
  • ESIMS : The molecular ion peak [M+H]+ should align with the molecular weight (e.g., C10H9N3O2 has a theoretical m/z of 203.2) .
  • IR Spectroscopy : Confirm the carboxylic acid group via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. How does the compound’s solubility vary with solvent choice, and what storage conditions are recommended to ensure stability?

  • Methodological Answer :
  • Solubility : Test polar aprotic solvents (e.g., DMSO, DMF) for dissolution, as carboxylic acid derivatives often show limited solubility in water. For example, similar compounds dissolve in DMSO at 10 mM for biological assays .
  • Storage : Store at –20°C in airtight containers under inert gas (N2/Ar) to prevent hydrolysis or oxidation. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound, and how can they guide experimental design?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. For pyridine-containing analogs, the pyridyl nitrogen often participates in hydrogen bonding .

Q. How can researchers resolve contradictions in biological activity data across different studies for this compound?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, incubation time). For example, discrepancies in anticancer activity may arise from varying ATP concentrations in viability assays .
  • Meta-Analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers. Cross-validate with orthogonal assays (e.g., Western blotting for apoptosis markers) .

Q. What catalytic systems are effective for functionalizing the pyrrole and pyridine rings, and what factors influence regioselectivity?

  • Methodological Answer :
  • C-H Activation : Use Pd(OAc)2 with ligands like XPhos for coupling reactions at the pyridine C4 position. Steric hindrance from the pyrrole ring may direct substitution to the less hindered pyridyl site .
  • Electrophilic Substitution : Nitration or halogenation of the pyrrole ring requires Lewis acids (e.g., FeCl3). The carboxylic acid group deactivates the pyrrole ring, favoring substitution at the C5 position .

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